ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate
Overview
Description
Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, a chlorophenyl group, and a diethylamino group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the chlorophenyl and diethylamino groups through substitution reactions.
Esterification: Formation of the ethyl ester group under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that affect cellular functions.
Comparison with Similar Compounds
Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate can be compared with similar compounds such as:
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Chlorophenyl Compounds: Molecules containing chlorophenyl groups with varying functional groups.
Diethylamino Compounds: Compounds featuring diethylamino groups with different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (5Z)-2-(3-chlorophenyl)imino-5-[[4-(diethylamino)phenyl]methylidene]-4-hydroxythiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-4-27(5-2)19-12-10-16(11-13-19)14-20-22(28)21(24(29)30-6-3)23(31-20)26-18-9-7-8-17(25)15-18/h7-15,28H,4-6H2,1-3H3/b20-14-,26-23? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXUMCRBWZHZNS-QNPCYTEQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=C(C(=NC3=CC(=CC=C3)Cl)S2)C(=O)OCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=C(C(=NC3=CC(=CC=C3)Cl)S2)C(=O)OCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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